molecular formula C23H15FN2O2S B263734 1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one

1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one

Cat. No. B263734
M. Wt: 402.4 g/mol
InChI Key: HKLLGIQHTHHZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one, commonly known as FPOP, is a small molecule used in scientific research. It is a fluorescent probe that is used to study protein dynamics and interactions. FPOP is a valuable tool for understanding protein structure and function, and it has a wide range of applications in various fields of research.

Mechanism of Action

FPOP works by covalently modifying amino acid residues in proteins that are exposed to hydroxyl radicals. Hydroxyl radicals are generated by reacting hydrogen peroxide with a metal catalyst in the presence of UV light. The hydroxyl radicals react with the protein, causing modifications that can be detected by mass spectrometry. FPOP provides a snapshot of protein structure and dynamics, allowing researchers to study how proteins interact with other molecules.
Biochemical and Physiological Effects:
FPOP has no known biochemical or physiological effects on living organisms. It is a non-toxic small molecule that is used exclusively for scientific research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPOP is its ability to modify proteins in a site-specific manner. This allows researchers to study specific regions of a protein and gain insights into its structure and function. FPOP is also a relatively fast and easy method for studying protein dynamics, compared to other techniques such as X-ray crystallography or NMR spectroscopy.
However, FPOP has some limitations. It requires specialized equipment and expertise to use, and the synthesis method is complex. FPOP is also limited in its ability to study membrane proteins, which are difficult to study using traditional methods.

Future Directions

There are several future directions for FPOP research. One area of interest is the development of new FPOP derivatives that can modify different amino acid residues in proteins. Another area of research is the development of new techniques for using FPOP to study membrane proteins. Additionally, FPOP has potential applications in drug discovery, and researchers are exploring ways to use FPOP to identify new drug targets and develop new drugs. Overall, FPOP is a valuable tool for scientific research and has the potential to contribute to many areas of study in the future.

Synthesis Methods

FPOP can be synthesized using a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the preparation of the starting materials, which are then reacted in a series of steps to produce the final product. The synthesis method for FPOP is complex and requires expertise in organic chemistry.

Scientific Research Applications

FPOP is used in a variety of scientific research applications, including protein structure and function analysis, drug discovery, and disease diagnosis. It is a valuable tool for studying protein-protein interactions, protein-ligand interactions, and protein folding dynamics. FPOP has been used to study a wide range of proteins, including enzymes, receptors, and antibodies.

properties

Molecular Formula

C23H15FN2O2S

Molecular Weight

402.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]pent-3-yn-1-one

InChI

InChI=1S/C23H15FN2O2S/c24-18-13-11-17(12-14-18)21(27)10-3-4-15-29-23-26-25-22(28-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-9,11-14H,10,15H2

InChI Key

HKLLGIQHTHHZOS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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